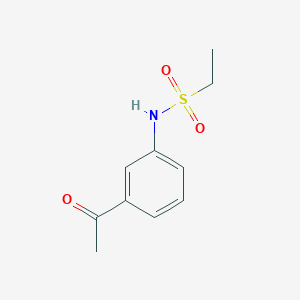

N-(3-acetylphenyl)ethanesulfonamide

Description

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

N-(3-acetylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |

InChI Key |

AVTGNTBRNQOBRF-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(3-acetylphenyl)ethanesulfonamide and related sulfonamide derivatives:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Comparisons

Biological Activity

- Antitumor Activity : Compound 6b () demonstrates that bulky substituents (pyrazole and chlorobenzyl) enhance antitumor efficacy, likely via kinase inhibition or DNA damage potentiation. The acetyl group in the target compound may offer different pharmacokinetic properties, such as metabolic stability .

- Neuropharmacology : CBiPES () highlights the role of aromatic and heterocyclic substituents (biphenyl, pyridine) in modulating neurotransmitter systems, suggesting that the acetyl group’s smaller size might limit receptor interactions compared to bulkier groups .

Synthetic Complexity

- Derivatives with multiple substituents (e.g., ’s pyrrolo-triazolo-pyrazine derivatives) require multi-step syntheses, whereas this compound’s simpler structure could streamline production .

Safety and Handling

- Sulfonamides generally require precautions against inhalation and skin contact (e.g., gloves, masks) . The acetyl group’s stability may reduce reactivity risks compared to nitro or halogenated analogs .

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 3-aminoacetophenone with ethanesulfonyl chloride in the presence of a base to neutralize HCl byproducts. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide.

Key parameters :

-

Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.

-

Base optimization : Triethylamine (TEA) or pyridine are preferred for their efficacy in scavenging HCl, with molar ratios of 1:1.2 (amine:base) ensuring complete conversion.

-

Temperature and time : Reactions are conducted at room temperature (20–25°C) over 12–24 hours, achieving yields of 75–85% after aqueous workup and recrystallization.

Example procedure :

-

Dissolve 3-aminoacetophenone (1 equiv) in DCM.

-

Add TEA (1.2 equiv) dropwise under nitrogen.

-

Introduce ethanesulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

-

Stir for 12 hours, then wash with water, dry over MgSO₄, and concentrate.

-

Purify via recrystallization (ethanol/water) to isolate the product.

Industrial-Scale Synthesis Considerations

| Parameter | Direct Sulfonylation | Post-Sulfonylation Acetylation |

|---|---|---|

| Starting Material | 3-Aminoacetophenone | 3-Nitroaniline |

| Steps | 1 | 2 |

| Yield | 85% | 70% |

| Purity | >95% | 90% |

| Scalability | High | Moderate |

| Key Challenge | Purification | Protection/deprotection |

Recent Advances in Catalytic Methods

Emerging strategies focus on enhancing selectivity and reducing reliance on hazardous reagents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.